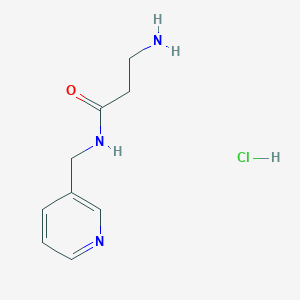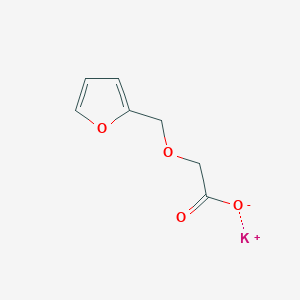
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid
Übersicht
Beschreibung
“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” is a biochemical used for proteomics research . Its molecular formula is C21H21NO4S and its molecular weight is 383.46 .
Molecular Structure Analysis
The SMILES string for “Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” isCCC1SCC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O . Physical And Chemical Properties Analysis
“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” is a solid . Its molecular formula is C21H21NO4S and its molecular weight is 383.46 .Wissenschaftliche Forschungsanwendungen
Phytochemistry and Bioactivity
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is used in the study of phytochemistry and bioactivity of certain Chinese medicinal herbs like Flos Magnoliae (FM). FM is used for managing rhinitis, sinusitis, and headache. The bioactive compounds in FM include terpenoids, lignans, neolignans, and water-soluble compounds. Understanding the chemical composition of FM and its bioactive compounds can help in the development of new anti-inflammatory and anti-allergic drugs (Shen et al., 2008).
Pharmacological and Toxicological Significance
The compound is also relevant in the field of pharmacology and toxicology, especially in the context of human flavin-containing monooxygenases (FMO). FMOs are involved in the detoxication pathways of various drugs and chemicals. The understanding of FMOs, their genetic variability, and how they metabolize certain compounds, including Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid, is crucial for drug design and discovery. It can lead to the development of drug candidates with minimal adverse drug-drug interactions (Cashman & Zhang, 2006).
Environmental Impact Studies
The environmental impact and bioaccumulation potential of chemicals are another area where this compound finds application. For instance, studies on perfluoroalkyl acids (PFAs) and their derivatives, to which Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is structurally similar, help in understanding the environmental fate, bioaccumulation, and potential toxicity of these chemicals. This understanding is crucial for environmental monitoring, ecotoxicological assessment, and regulatory purposes (Conder et al., 2008).
Biocatalyst Inhibition Studies
In the field of biocatalysis, studying the inhibition effects of various carboxylic acids, including Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid, provides insights into their impact on microbes used in fermentation processes. Understanding these inhibitory effects is essential for metabolic engineering and developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Neuroscientific Research
In neuroscience, this compound may be used as a contrast agent or a molecular probe in imaging studies such as PET (Positron Emission Tomography) and MRI (Magnetic Resonance Imaging). These studies help in understanding brain function, diagnosing brain tumors, and evaluating the effectiveness of treatments for various neurological conditions (Herholz, 2017).
Eigenschaften
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIGOQMPVAAGQ-VMHBGOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)






![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)


